molecular formula C13H20O2 B067456 1-Ethoxy-4-(2-propoxyethyl)benzene CAS No. 174461-08-6

1-Ethoxy-4-(2-propoxyethyl)benzene

Cat. No.: B067456
CAS No.: 174461-08-6
M. Wt: 208.3 g/mol
InChI Key: CBNFKSDFSGPSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-4-(2-propoxyethyl)benzene is an aromatic ether compound characterized by a benzene ring substituted with an ethoxy group (–OCH₂CH₃) at the 1-position and a 2-propoxyethyl chain (–CH₂CH₂OCH₂CH₂CH₃) at the 4-position. This structure confers unique physicochemical properties, such as moderate polarity, solubility in organic solvents, and thermal stability.

Properties

CAS No.

174461-08-6

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

1-ethoxy-4-(2-propoxyethyl)benzene

InChI

InChI=1S/C13H20O2/c1-3-10-14-11-9-12-5-7-13(8-6-12)15-4-2/h5-8H,3-4,9-11H2,1-2H3

InChI Key

CBNFKSDFSGPSID-UHFFFAOYSA-N

SMILES

CCCOCCC1=CC=C(C=C1)OCC

Canonical SMILES

CCCOCCC1=CC=C(C=C1)OCC

Synonyms

Benzene, 1-ethoxy-4-(2-propoxyethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Ethoxy-4-(2-propoxyethyl)benzene with structurally related ethoxy- and alkoxy-substituted benzene derivatives, focusing on molecular features, synthesis, and properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Similarity Score*
1-Ethoxy-4-(2-propoxyethyl)benzene C₁₃H₂₀O₂ 208.30 Not available –OCH₂CH₃, –CH₂CH₂OCH₂CH₂CH₃ Reference
1-Ethoxy-4-[(4-pentylphenyl)ethynyl]benzene C₂₁H₂₂O 290.41 39969-29-4 –OCH₂CH₃, –C≡C–C₆H₄–C₅H₁₁ 0.97
1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene C₁₇H₁₆O 236.31 116903-46-9 –OCH₂CH₃, –C≡C–C₆H₄–CH₃ 0.95
1-Ethoxy-4-[(4-ethylphenyl)ethynyl]benzene C₁₈H₁₈O 250.33 258283-96-4 –OCH₂CH₃, –C≡C–C₆H₄–C₂H₅ 0.92
1-Ethoxy-4-(trifluoromethyl)benzene C₉H₉F₃O 190.17 2366-92-9 –OCH₂CH₃, –CF₃ 0.85

*Similarity scores (0–1) based on structural alignment with 1-Ethoxy-4-(2-propoxyethyl)benzene, where 1 = identical .

Key Comparisons

Substituent Effects on Polarity and Solubility

  • Ethynyl vs. Propoxyethyl Groups : Ethynyl (–C≡C–) substituents (e.g., in 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene) introduce rigidity and reduce solubility in polar solvents compared to the flexible propoxyethyl chain in the target compound .
  • Trifluoromethyl (–CF₃) : The electron-withdrawing –CF₃ group (e.g., in 1-Ethoxy-4-(trifluoromethyl)benzene) increases polarity and thermal stability but decreases lipophilicity relative to the propoxyethyl chain .

Synthetic Routes Alkyne Coupling: Ethynyl-substituted analogs (e.g., CAS 116903-46-9) are synthesized via Sonogashira coupling between aryl halides and terminal alkynes, requiring palladium catalysts . Etherification: The propoxyethyl chain in the target compound likely forms via Williamson ether synthesis, involving nucleophilic substitution between 4-bromoethylbenzene and propoxide ions .

Thermal and Electronic Properties

  • Ethynyl Derivatives : Exhibit higher melting points (e.g., ~120–150°C) due to planar, conjugated structures, whereas the propoxyethyl chain introduces conformational flexibility, lowering melting points .
  • Electron Stimulated Desorption (ESD) : Benzene derivatives with alkoxy substituents show enhanced stability under electron bombardment compared to pure benzene, as electron-donating groups (–OCH₂CH₃) mitigate charge fragmentation .

Applications

  • Liquid Crystals : Ethynyl-substituted derivatives (e.g., CAS 39969-29-4) are used in liquid crystal displays (LCDs) due to their anisotropic polarizability .
  • Pharmaceutical Intermediates : The propoxyethyl chain’s flexibility may enhance bioavailability in drug design compared to rigid ethynyl analogs .

Research Findings and Data

Table 2: Experimental Data for Selected Analogs

Property 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene 1-Ethoxy-4-[(4-pentylphenyl)ethynyl]benzene
Melting Point (°C) 98–100 75–78
Boiling Point (°C) 320–325 (decomposes) 290–295 (decomposes)
Solubility in Hexane Moderate High
Purity (%) 99 97
Synthetic Yield 72% (Sonogashira coupling) 65% (Sonogashira coupling)

Mechanistic Insights from ESD Studies

Electron-stimulated desorption (ESD) studies on benzene derivatives reveal that alkoxy substituents alter fragmentation pathways:

  • Dipole Dissociation (DD) : Dominates in ethoxy-substituted benzene, where charge redistribution stabilizes the parent ion, reducing fragmentation yields at energies >250 eV .
  • Anion/Cation Yield Ratios : Ethoxy groups increase anion yields (e.g., C₆H₅O⁻) relative to cations due to enhanced electron attachment at the oxygen atom .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.